Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.: 16205-45-1
Cat. No.: VC21071782
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate - 16205-45-1](/images/no_structure.jpg)
Specification
CAS No. | 16205-45-1 |
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Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3 |
Standard InChI Key | QJBRIZZPBNROSI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2C=CC=C(N2N=C1)C |
Canonical SMILES | CCOC(=O)C1=C2C=CC=C(N2N=C1)C |
Introduction
Physical and Chemical Properties
Basic Physical Properties
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate exhibits distinctive physical properties that are important for understanding its behavior in different chemical environments and applications. Table 1 summarizes the key physical properties of this compound.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₂ | |
Molecular Weight | 204.225 g/mol | |
Density | 1.19 g/cm³ | |
Exact Mass | 204.09 | |
Polar Surface Area (PSA) | 43.60 | |
LogP | 1.8194 | |
Index of Refraction | 1.584 | |
HS Code | 2933990090 |
The compound's moderate logP value of approximately 1.82 indicates a balanced lipophilicity, suggesting reasonable membrane permeability while maintaining some water solubility. This property is particularly significant for pharmaceutical applications where absorption and distribution within biological systems are important considerations.
Structural Characteristics
The structural arrangement of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate features several key components that determine its chemical behavior:
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The fused pyrazolo[1,5-a]pyridine ring system provides a planar, aromatic core with specific electron distribution.
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The ethyl carboxylate group at the 3-position serves as both a hydrogen bond acceptor and a site for potential hydrolysis or transesterification reactions.
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The methyl group at the 7-position contributes to the lipophilicity and can influence the electron density of the aromatic system.
This structural configuration creates specific recognition patterns for enzyme binding and influences the compound's reactivity, stability, and potential for derivatization.
Synthetic Approaches
General Synthetic Strategies
While the search results don't provide specific synthetic routes for Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, insights can be gained from the synthesis of related pyrazolopyridine derivatives. These compounds are typically synthesized through cyclization reactions involving appropriately substituted pyridines and pyrazoles, or through the reaction of pyridine precursors with hydrazines followed by cyclization.
Based on related compounds in the pyrazolopyridine family, potential synthetic pathways might involve:
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Condensation of appropriate hydrazines with β-ketoesters to form pyrazole intermediates, followed by cyclization with pyridine precursors.
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Direct functionalization of pre-formed pyrazolo[1,5-a]pyridine scaffolds through selective substitution reactions.
Purification and Analysis
The compound is typically supplied with a purity of 98% or higher for research applications . Purification methods for this class of compounds generally involve recrystallization from appropriate solvent systems or column chromatography. Analytical characterization would typically employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural identity and purity.
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of pyrazolopyridine derivatives is strongly influenced by their substitution patterns. In related compounds, the following structure-activity relationships have been observed:
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The position and nature of substituents on the pyridine ring significantly affect antimicrobial potency.
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The carboxylate/carboxamide group at the 3-position appears to be crucial for biological activity in several applications.
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Additional substitutions at various positions can modulate pharmacokinetic properties and target selectivity.
These observations suggest that Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate may serve as a valuable scaffold for developing derivatives with enhanced biological properties through strategic modifications.
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate exist, with variations in substitution patterns and functional groups. Notable related compounds include:
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Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which differ in having an amide group instead of an ester at the 3-position and have shown significant antitubercular activity .
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Pyrazolo[1,5-a]pyrimidine derivatives, which feature a pyrimidine ring instead of a pyridine ring in the fused system. These compounds, such as ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, have been synthesized and characterized in detail .
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Ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate, which contains an additional methyl group at the 2-position and a methoxy group instead of a methyl group at the 7-position.
These structural variations significantly impact the physical, chemical, and biological properties of the compounds, highlighting the importance of specific substitution patterns in determining functionality.
Structure-Property Relationships
Comparing Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate with its structural analogues reveals several structure-property relationships:
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The replacement of the ethyl ester with an amide group (as in the pyrazolo[1,5-a]pyridine-3-carboxamide derivatives) typically results in increased water solubility and hydrogen bonding capacity, potentially enhancing interaction with biological targets.
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Substitution at different positions of the pyrazolopyridine scaffold can significantly alter the electronic distribution, affecting reactivity and biological activity.
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The introduction of additional functional groups, such as halogens or trifluoromethyl groups seen in some analogues, can modify lipophilicity, metabolic stability, and binding affinity.
Future Research Directions
Synthetic Chemistry Advancements
Future research might focus on developing more efficient and sustainable synthetic routes to Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives. This could include:
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Catalytic methods for direct functionalization of the pyrazolopyridine core.
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Flow chemistry approaches for continuous manufacturing.
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Green chemistry strategies to reduce waste and environmental impact.
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